molecular formula C21H21ClN6O B12688743 6-Hydroxy-1,2-dimethyl-7-((4-(phenylazo)phenyl)azo)-1H-indazolium chloride CAS No. 94108-30-2

6-Hydroxy-1,2-dimethyl-7-((4-(phenylazo)phenyl)azo)-1H-indazolium chloride

Cat. No.: B12688743
CAS No.: 94108-30-2
M. Wt: 408.9 g/mol
InChI Key: RUGIPCMICWVAAE-UHFFFAOYSA-N
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Description

6-Hydroxy-1,2-dimethyl-7-((4-(phenylazo)phenyl)azo)-1H-indazolium chloride is a complex organic compound with a unique structure It is characterized by the presence of multiple azo groups, which are known for their vibrant colors and applications in dye chemistry

Preparation Methods

The synthesis of 6-Hydroxy-1,2-dimethyl-7-((4-(phenylazo)phenyl)azo)-1H-indazolium chloride typically involves a multi-step process. The initial step often includes the formation of the indazole core, followed by the introduction of azo groups through diazotization and coupling reactions. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

6-Hydroxy-1,2-dimethyl-7-((4-(phenylazo)phenyl)azo)-1H-indazolium chloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a dye and pigment due to its vibrant color properties.

    Biology: It can be used in staining techniques for microscopy and as a marker in various biological assays.

    Industry: It is used in the production of colored materials, including textiles and plastics.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,2-dimethyl-7-((4-(phenylazo)phenyl)azo)-1H-indazolium chloride involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color properties. The pathways involved may include electron transfer processes and the formation of charge-transfer complexes.

Comparison with Similar Compounds

Similar compounds include other azo dyes and pigments, such as:

    Methyl orange: Known for its use as a pH indicator.

    Congo red: Used in histology for staining tissues.

    Sudan III: Used for staining lipids

Properties

CAS No.

94108-30-2

Molecular Formula

C21H21ClN6O

Molecular Weight

408.9 g/mol

IUPAC Name

1,2-dimethyl-7-[(4-phenyldiazenylphenyl)diazenyl]-1,3-dihydroindazol-1-ium-6-ol;chloride

InChI

InChI=1S/C21H20N6O.ClH/c1-26-14-15-8-13-19(28)20(21(15)27(26)2)25-24-18-11-9-17(10-12-18)23-22-16-6-4-3-5-7-16;/h3-13,28H,14H2,1-2H3;1H

InChI Key

RUGIPCMICWVAAE-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C2=C(CN1C)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O.[Cl-]

Origin of Product

United States

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